8-Methoxy-1H-benzo[d]azepin-2(3H)-one
Overview
Description
The compound "8-Methoxy-1H-benzo[d]azepin-2(3H)-one" is a member of the benzazepine class of compounds, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. These compounds are of interest due to their diverse pharmacological activities and their use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of benzazepine derivatives often involves multi-step reactions, including cyclization and functional group transformations. For instance, the synthesis of tetrahydrobenz[d]indeno[1,2-b]azepines and their oxo derivatives involves intramolecular dehydrative cyclizations, starting from N-methyl-N-β-phenethylacetamides, followed by several steps including condensation, reduction, hydrolysis, and thermal cyclization . Similarly, the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepines is achieved through chloromethylation of phenethylamines, cyanide reaction, hydrolysis, and thermal cyclization .
Molecular Structure Analysis
The molecular structure of benzazepine derivatives can be determined using X-ray crystallography. For example, the crystal and molecular structure of a related compound, 2-methoxy-4-hydroxy-5-oxo-benz[f]azepine, was found to have a planar molecular skeleton with bond alternation in the 7-membered ring, indicating little π-electron delocalization . The configuration of the C=N double bond in (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was also determined by X-ray crystallography .
Chemical Reactions Analysis
Benzazepines can undergo various chemical reactions, including cycloaddition reactions. For instance, 1-ethoxycarbonyl-1H-azepine reacts with 3,4,5,6-tetrachloro-1,2-benzoquinone to form [6+4]-type and [2+4]-type cycloadducts . Photolysis of quinolyl and isoquinolyl azides in the presence of methoxide ions can lead to the synthesis of methoxy-substituted benzodiazepines .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepines are influenced by their molecular structure. For example, the presence of a hydroxyl group in 2-methoxy-4-hydroxy-5-oxo-benz[f]azepine allows it to form bifurcated hydrogen bonds, which link the molecules into infinite spirals in the crystal structure . The supramolecular assemblies of benzo[b]pyrimido[5,4-f]azepines depend on hydrogen bonds, π-π stacking interactions, and C-Cl...π(pyrimidine) contacts, which vary among closely related compounds .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The preparation of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one derivatives involves various synthesis techniques. One method involves a condensation reaction from 3,4-dihydro-1H-benzo[b]azepin-2,5-dione and O-methylhydroxylamine, with configuration determined by X-ray crystallography (Ihnatenko, Jones, & Kunick, 2021).
- Crystal and Molecular Structure : The crystal and molecular structure of derivatives like 2-methoxy-4-hydroxy-5-oxo-benz[f]azepine have been studied, revealing planar molecular skeletons and indicating little π-electron delocalization in the 7-membered ring (Denne & Mackay, 1972).
Chemical Reactions
- Cycloaddition Reactions : Cycloaddition reactions of azepines with conjugated double bonds possessing electron-withdrawing groups have been explored. These reactions include [4+2] and [6+4] type adducts and produce benzazepine derivatives (Saito, Iida, & Mukai, 1984).
- Ring Transformations : Novel ring transformations occur during reactions with phosphoryl chloride, leading to the formation of various complex benzazepino derivatives (Stringer et al., 1985).
Biological Activity
- NMDA Receptor Antagonism : Aromatic and azepine ring-modified analogs of benzazepines have been synthesized and evaluated as antagonists at NMDA receptor glycine sites. Modifications such as the elimination of the aromatic ring, removal of hydroxyl groups, and transfer of hydroxyl groups have been studied for their effect on receptor affinity (Guzikowski et al., 1996).
properties
IUPAC Name |
8-methoxy-1,3-dihydro-3-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-10-3-2-8-4-5-12-11(13)7-9(8)6-10/h2-6H,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNNFDKEVAURGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CNC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400971 | |
Record name | 8-methoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817833 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Methoxy-1H-benzo[d]azepin-2(3H)-one | |
CAS RN |
85175-85-5 | |
Record name | 8-methoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-2,3-dihydro-1H-3-benzazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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